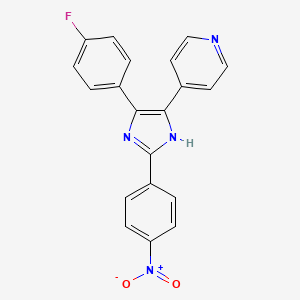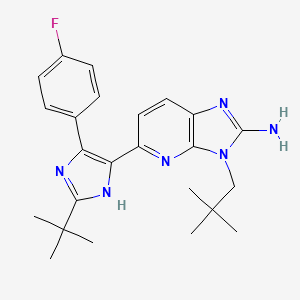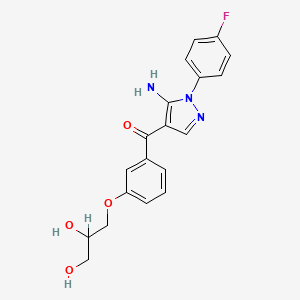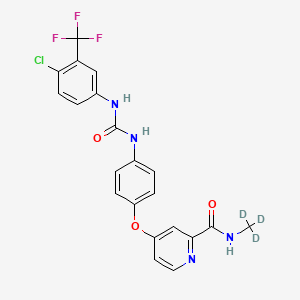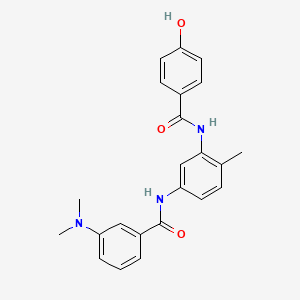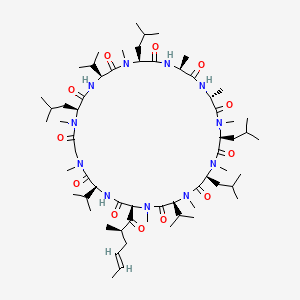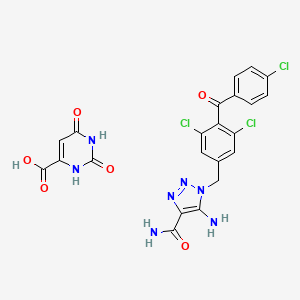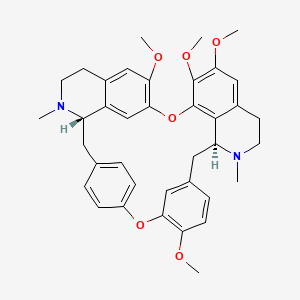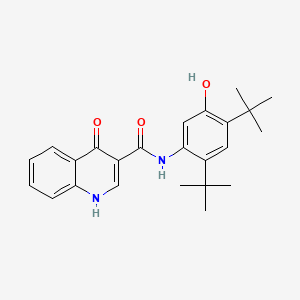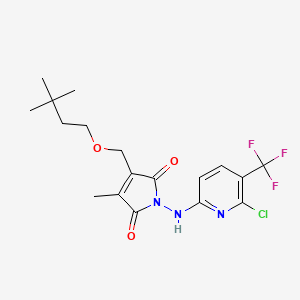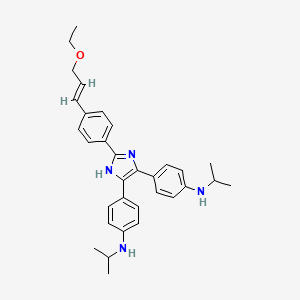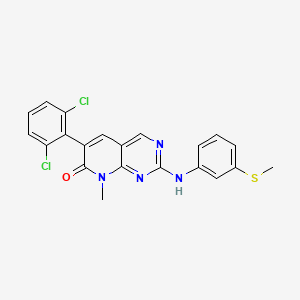
PD173955
Overview
Description
PD173955 is a small molecule inhibitor that targets the Abelson murine leukemia viral oncogene homolog 1 (ABL1) and the Src family of tyrosine kinases. It is primarily used in scientific research to study the inhibition of these kinases, which play crucial roles in various cellular processes, including cell growth, differentiation, and survival. This compound has shown significant potential in the treatment of chronic myelogenous leukemia and other cancers due to its ability to inhibit the activity of these kinases .
Mechanism of Action
Target of Action
PD173955 is a src family-selective tyrosine kinase inhibitor . Its primary targets include Src, Yes, and Abl kinases . These kinases play a crucial role in various cellular activities including proliferation, secretion, adhesion, and responses to mitogens and stress .
Mode of Action
This compound binds to the canonical ATP-binding site of the kinase domain of its targets . It has been found to bind to different conformations of Abl, an active form, and a specific inactive form . This ability to target multiple forms of Abl contributes to its potency .
Biochemical Pathways
This compound has significant antiproliferative activity due to a potent arrest of mitotic progression . It inhibits mitotic progression during the early stages of mitosis across various cell types . This effect is seen in cancer cell lines of all types with low or high activities of src kinases as well as in untransformed cell lines .
Result of Action
This compound has significant antiproliferative activity due to a potent arrest of mitotic progression . It effectively inhibits mitotic progression during the early stages of mitosis across various cell types while inducing apoptosis to varying degrees .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, studies have shown that the non-receptor tyrosine kinase, src, is an upstream stimulator of the PI3 kinase-Akt pathway . This suggests that the cellular environment and the presence of other signaling molecules can influence the action of this compound .
Biochemical Analysis
Biochemical Properties
PD173955 plays a crucial role in biochemical reactions by inhibiting specific tyrosine kinases. It interacts with enzymes such as ABL1 and Src family kinases, including Src, Yes, and Fyn. The nature of these interactions involves the binding of this compound to the ATP-binding site of these kinases, thereby preventing their phosphorylation activity. This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cell lines, this compound has been shown to induce mitotic arrest, leading to the inhibition of cell proliferation. This compound affects cell signaling pathways by inhibiting the activity of Src and ABL1 kinases, which are involved in pathways regulating cell growth, differentiation, and survival. Additionally, this compound influences gene expression and cellular metabolism by modulating the activity of these kinases .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of tyrosine kinases such as ABL1 and Src. This binding inhibits the kinase activity, preventing the phosphorylation of downstream substrates. This compound is particularly effective in targeting both active and inactive conformations of the ABL1 kinase, which contributes to its higher potency compared to other inhibitors like imatinib. This compound also inhibits the activity of Src family kinases, further disrupting cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the activity of target kinases without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, including adverse impacts on normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect on kinase activity. Careful dosage optimization is essential to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. These metabolic processes can influence the bioavailability and efficacy of this compound. Additionally, this compound may affect metabolic flux and metabolite levels by inhibiting kinases that regulate metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes. This compound can accumulate in certain tissues, where it exerts its inhibitory effects on target kinases. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic kinases such as Src and ABL1. Additionally, this compound may be directed to specific subcellular compartments through targeting signals or post-translational modifications. These localization patterns are essential for the compound’s ability to effectively inhibit kinase activity and disrupt cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
PD173955 is synthesized through a multi-step process involving the formation of a pyrido[2,3-d]pyrimidine core. The key steps include:
Formation of the pyrido[2,3-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of substituents such as the thiomethyl anilino and dichlorophenyl groups through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
PD173955 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents into the pyrido[2,3-d]pyrimidine core
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and enhance the compound’s efficacy .
Scientific Research Applications
PD173955 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of ABL1 and Src kinases, which are implicated in various cancers, including chronic myelogenous leukemia and breast cancer
Cell Signaling Studies: This compound helps in understanding the role of tyrosine kinases in cell signaling pathways and their impact on cellular processes.
Drug Development: It serves as a lead compound for developing new inhibitors targeting tyrosine kinases, contributing to the development of targeted cancer therapies.
Biological Research: This compound is used to investigate the molecular mechanisms underlying kinase-related diseases and to identify potential therapeutic targets.
Comparison with Similar Compounds
PD173955 is often compared with other tyrosine kinase inhibitors such as imatinib (also known as STI-571 or Gleevec) and PD180970. Here are some key points of comparison:
Imatinib: Both this compound and imatinib target the ABL1 kinase, but this compound is more potent and can inhibit multiple forms of ABL1 (active or inactive), whereas imatinib requires a specific inactive conformation of ABL1.
PD180970: this compound and PD180970 are structurally related and both inhibit Bcr-Abl-dependent cell growth.
List of Similar Compounds
- Imatinib (STI-571, Gleevec)
- PD180970
- Dasatinib
- Nilotinib
This compound stands out due to its higher potency and ability to target multiple kinase conformations, making it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
6-(2,6-dichlorophenyl)-8-methyl-2-(3-methylsulfanylanilino)pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4OS/c1-27-19-12(9-15(20(27)28)18-16(22)7-4-8-17(18)23)11-24-21(26-19)25-13-5-3-6-14(10-13)29-2/h3-11H,1-2H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAARYSWULJUGST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332241 | |
| Record name | PD173955 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260415-63-2 | |
| Record name | PD173955 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



